molecular formula C23H20FN3O3S2 B2866993 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 886947-34-8

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2866993
CAS No.: 886947-34-8
M. Wt: 469.55
InChI Key: KIISEZDYSMZIDC-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]acetamide is a useful research compound. Its molecular formula is C23H20FN3O3S2 and its molecular weight is 469.55. The purity is usually 95%.
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Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

A compound with a related structure, described as a potent and efficacious inhibitor of PI3Kα and mTOR, showed significant in vitro and in vivo efficacy. Adjustments to the benzothiazole ring, such as exploring 6,5-heterocyclic analogs, aimed to improve metabolic stability, highlighting the importance of structural modification in drug development for enhanced therapeutic potential (Stec et al., 2011).

Novel Polyamide Materials

Research on novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrated the synthesis of materials with high thermal stability, mechanical strength, and low dielectric constants. These properties suggest applications in advanced materials science, particularly for electronics and coatings (Liu et al., 2013).

Radioligand Development for PET Imaging

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including a compound designed for labeling with fluorine-18, was developed for selective imaging of the translocator protein (18 kDa) with PET, indicating the role of such compounds in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Anti-Inflammatory Activity

Compounds structurally similar to the one , incorporating chloro and fluoro phenyl moieties, were synthesized and demonstrated significant anti-inflammatory activity. This suggests potential applications in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Anticancer Activity

Research into fluoro substituted benzo[b]pyran compounds, related in structural complexity and functional groups to the compound , showed promising anti-lung cancer activity. This highlights the potential of such compounds in anticancer drug development (Hammam et al., 2005).

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-15-10-20-21(11-16(15)2)31-23(26-20)27(13-17-4-3-9-25-12-17)22(28)14-32(29,30)19-7-5-18(24)6-8-19/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIISEZDYSMZIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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